Product packaging for 2-Phenylbenzo[G]quinoline(Cat. No.:CAS No. 110571-73-8)

2-Phenylbenzo[G]quinoline

Cat. No.: B11862730
CAS No.: 110571-73-8
M. Wt: 255.3 g/mol
InChI Key: JAAWJQPVEFJQTP-UHFFFAOYSA-N
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Description

2-Phenylbenzo[g]quinoline is a polycyclic aromatic compound featuring a quinoline core fused with an additional benzene ring and a 2-phenyl substituent (Molecular Formula: C19H13N, Average Mass: 255.32 g/mol) . The benzo[g]quinoline structure is a sophisticated scaffold in medicinal and organic chemistry, offering a rigid, planar framework that is valuable for probing biomolecular interactions. Quinoline derivatives are recognized for their wide spectrum of biological activities, which include antimalarial, antibacterial, antifungal, and anti-inflammatory properties . This makes the this compound structure a prime candidate for the design and synthesis of new pharmacologically active agents, particularly in the development of antiparasitic drugs where the 2-substituted quinoline motif has shown significant promise . As a research chemical, it serves as a critical intermediate in organic synthesis and a building block for developing more complex molecules, such as ligands in catalysis or functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N B11862730 2-Phenylbenzo[G]quinoline CAS No. 110571-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110571-73-8

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

2-phenylbenzo[g]quinoline

InChI

InChI=1S/C19H13N/c1-2-6-14(7-3-1)18-11-10-17-12-15-8-4-5-9-16(15)13-19(17)20-18/h1-13H

InChI Key

JAAWJQPVEFJQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Phenylbenzo G Quinoline and Its Functionalized Analogues

Traditional Cyclization and Condensation Reactions

Traditional methods for the synthesis of the quinoline (B57606) core, and by extension the benzo[g]quinoline system, have long relied on cyclization and condensation reactions. These classic name reactions provide robust and well-established pathways to the target molecule and its derivatives.

Friedländer Reaction and its Adaptations for Benzo[g]quinoline Formation

The Friedländer annulation is a cornerstone in quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. scribd.com This methodology has been effectively adapted for the synthesis of 2-Phenylbenzo[g]quinoline.

A notable example involves the reaction of 3-aminonaphthalene-2-carbaldehyde with acetylbenzene (acetophenone). wikipedia.orgmdpi.com In this procedure, equimolar amounts of the two reactants are refluxed in ethanol (B145695) in the presence of a catalytic amount of potassium hydroxide. wikipedia.orgnih.gov This base-catalyzed condensation leads to the formation of the desired this compound with good yields. wikipedia.org The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring system.

Table 1: Friedländer Synthesis of this compound wikipedia.org

Reactant 1Reactant 2CatalystSolventConditionsYield
3-Aminonaphthalene-2-carbaldehydeAcetylbenzeneKOHEthanolReflux, 15 h72%

This approach highlights the utility of the Friedländer reaction in constructing complex fused heterocyclic systems from readily available starting materials. wikipedia.orgmdpi.com

Pfitzinger Reaction Routes to this compound Systems

The Pfitzinger reaction provides an alternative route to quinoline derivatives, typically starting from isatin (B1672199) or its derivatives. wikipedia.org The general mechanism involves the base-catalyzed condensation of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to afford the corresponding quinoline.

For the synthesis of the this compound scaffold, a specific application of the Pfitzinger reaction involves the use of 5,6-benzoisatin and a phenyl-substituted carbonyl compound. mdpi.comresearchgate.net One documented pathway mentions the reaction of 5,6-benzoisatin with acetone, which would lead to a methyl-substituted benzo[g]quinoline. mdpi.comresearchgate.net To obtain the 2-phenyl derivative, a carbonyl compound such as acetophenone (B1666503) would be required. The reaction of 5,6-benzoisatin with acetophenone under basic conditions would yield this compound-4-carboxylic acid. Subsequent decarboxylation, often achieved by heating, would furnish this compound. miracosta.edu

Table 2: Conceptual Pfitzinger Route to this compound

Isatin DerivativeCarbonyl CompoundIntermediate ProductFinal Product (after decarboxylation)
5,6-BenzoisatinAcetophenoneThis compound-4-carboxylic acidThis compound

Grignard Reagent-Mediated Synthetic Pathways

Grignard reagents offer a powerful method for the formation of carbon-carbon bonds and have been employed in the synthesis of 2-aryl quinolines. mdpi.com This approach typically involves the reaction of a pre-formed quinoline or benzoquinoline core with an appropriate Grignard reagent.

The synthesis of this compound can be achieved through the reaction of benzo[g]quinoline with phenylmagnesium bromide. mdpi.comresearchgate.net In this reaction, the Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent. Current time information in Bangalore, IN. The benzo[g]quinoline is then treated with the freshly prepared Grignard reagent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic C2 position of the benzo[g]quinoline ring. An oxidative workup is then required to aromatize the initially formed dihydro-adduct to the final this compound product. This method is particularly useful for introducing aryl substituents at the 2-position of the quinoline ring system.

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches. The synthesis of this compound has also benefited from these advancements.

Palladium-Catalyzed Annulation and C-H Functionalization

Palladium catalysis is a versatile tool for the construction of heterocyclic compounds. A process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed. This methodology has been successfully applied to the synthesis of this compound.

In a specific example, beta-naphthylamine is reacted with cinnamic alcohol in the presence of a palladium(II) acetate (B1210297) catalyst. The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. This process proceeds without the need for an acid, base, or other additives and utilizes oxygen as the oxidant. The reaction demonstrates broad substrate scope and tolerance for various functional groups.

Table 3: Palladium-Catalyzed Synthesis of this compound

Reactant 1Reactant 2CatalystSolventTemperatureYield
beta-NaphthylamineCinnamic alcoholPd(OAc)₂DMSO130 °C76%

Iron-Catalyzed Dehydrogenative Coupling Reactions

In the quest for more sustainable and cost-effective synthetic methods, iron catalysis has emerged as an attractive alternative to catalysis based on precious metals. Iron-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of quinolines.

An iron-catalyzed synthesis of this compound has been reported via the reaction of (3-aminonaphthalen-2-yl)methanol (B120577) with 1-phenylethan-1-ol. This reaction is facilitated by an iron pincer complex catalyst and a base, such as potassium tert-butoxide, in a solvent like 1,4-dioxane (B91453) at 120 °C. This method represents an acceptorless dehydrogenative coupling pathway.

Copper-Catalyzed Methods for Related Benzoquinoline Scaffolds

Copper catalysis is a prominent strategy for constructing quinoline and isoquinoline (B145761) ring systems, valued for the metal's low cost and toxicity compared to other transition metals like palladium. chim.it These methods often involve cascade or tandem reactions, where multiple bonds are formed in a single pot, enhancing synthetic efficiency.

One key approach is the Sonogashira cross-coupling followed by a nucleophilic addition. For instance, benzo rsc.orgnih.govimidazo[2,1-a]isoquinolines have been synthesized from 2-(2-bromophenyl)benzimidazoles and calcium carbide, which serves as a solid alkyne source. acs.org The reaction, catalyzed by copper(I) iodide (CuI), proceeds through an initial Sonogashira coupling to form an alkyne intermediate, which then undergoes an intramolecular nucleophilic attack to construct the isoquinoline core. acs.org This strategy can be performed as a one-pot, three-component reaction involving o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide. acs.org

Copper catalysts also enable annulation reactions for building fused heterocyclic systems. For example, copper-catalyzed bisannulation of malonate-tethered O-acyl oximes with quinoline derivatives has been developed to construct novel dihydroindolizine-fused pyrrolidinones. bohrium.com Furthermore, C–H activation and amidation are powerful tools in this domain. Copper(II) acetate [Cu(OAc)₂] can catalyze intramolecular C–H amidation to form lactams, where a directing group like a quinoline moiety facilitates the reaction. beilstein-journals.org

The table below summarizes representative copper-catalyzed methods for synthesizing scaffolds related to benzoquinolines.

CatalystSubstratesProduct TypeReference
CuI2-(2-bromophenyl)benzimidazole, Calcium CarbideBenzo rsc.orgnih.govimidazo[2,1-a]isoquinoline acs.org
CuCl₂2-Aminoarylmethanols, Isoquinolines/PyridinesPyrido-fused quinazolinones beilstein-journals.org
Cu(OAc)₂N-quinolin-8-yl substituted amidesLactams (via intramolecular C-H amidation) beilstein-journals.org
CuBr2-Halobenzamides, NitrilesQuinazolinones chim.it

Eco-Friendly Catalytic Methodologies

Modern synthetic chemistry emphasizes the development of "green" or eco-friendly protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. In the context of benzoquinoline synthesis, several such methodologies have emerged.

Nanocatalysis offers a significant advancement in green chemistry due to the high surface area, efficiency, and reusability of nanoparticle catalysts. acs.org For example, magnetic iron oxide (Fe₃O₄) nanoparticles have been employed to catalyze the synthesis of tetrahydrobenzo[g]quinoline-5,10-dione derivatives. acs.org These reactions can be carried out in environmentally benign solvents like ethanol and water, and the catalyst can be easily recovered using an external magnet for multiple reaction cycles. acs.orgnih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry. An efficient synthesis of quinolines via Friedländer annulation has been described using cyanuric chloride as a catalyst under aqueous conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) is another eco-friendly technique that can dramatically reduce reaction times and energy input. researchgate.net

Visible-light photocatalysis represents a cutting-edge green approach, using light as a clean energy source. The aerobic dehydrogenation of tetrahydroquinolines to quinolines can be achieved using a stable and inexpensive titanium dioxide (TiO₂) catalyst under visible light, with oxygen from the air serving as the green oxidant. organic-chemistry.org

Method/CatalystConditionsProduct TypeKey AdvantageReference
Fe₃O₄ NanoparticlesEthanol/Water, RefluxTetrahydrobenzo[g]quinoline-5,10-dionesReusable magnetic catalyst acs.org
Cyanuric ChlorideAqueous conditionsPolycyclic quinolinesUse of water as a green solvent researchgate.net
Titanium Dioxide (TiO₂)Visible light, Air (O₂)Quinolines (from THQs)Uses light energy and air as oxidant organic-chemistry.org
p-Toluenesulfonic acid (p-TSA)Ethanol, Multicomponent ReactionTetrahydrobenzo[g]quinolinesAtom economy, one-pot synthesis asianpubs.org

Advanced and Emerging Synthetic Techniques

Beyond traditional methods, several advanced synthetic strategies have been applied to construct the this compound framework, offering novel pathways for skeletal construction and functionalization.

Photochemical Skeletal Editing and Rearrangement Strategies

Photochemistry provides a unique way to form complex molecular architectures by using light to induce specific bond-forming reactions. An important example is the photochemical synthesis of the benzo[g]quinoline alkaloid Liriodenine. publish.csiro.auresearchgate.net The synthesis involves the irradiation of ethyl (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. publish.csiro.auresearchgate.net This photochemical step induces a cyclization to form the benzo[g]quinoline core, which, after subsequent reduction and oxidation steps, yields the final natural product. publish.csiro.auresearchgate.net Such reactions often proceed through radical pathways or photoinduced electron-transfer processes. mdpi.comchim.it

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. asianpubs.org Several MCRs have been developed for the synthesis of complex benzo[g]quinoline analogues.

A four-component reaction of a pyrazole (B372694) aldehyde, lawsone, a β-ketoester, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid (p-TSA), yields functionalized tetrahydrobenzo[g]quinolines. asianpubs.orgresearchgate.net Similarly, benzo[g]indeno[2,1-b]quinoline derivatives have been prepared via a one-pot, four-component condensation of 2-hydroxynaphthalene-1,4-dione, an aldehyde, 2H-indene-1,3-dione, and ammonium acetate, using an ionic liquid as the catalyst. researchgate.net

ComponentsCatalystProduct ScaffoldReference
2-Hydroxy-1,4-naphthoquinone, Aldehyde, AminopyrazoleL-proline2H-Benzo[g]pyrazolo[3,4-b]quinoline rsc.org
Pyrazole aldehyde, Lawsone, β-Ketoester, Ammonium acetatep-Toluenesulfonic acid (p-TSA)Tetrahydrobenzo[g]quinoline asianpubs.orgresearchgate.net
2-Hydroxynaphthalene-1,4-dione, Aldehyde, 2H-Indene-1,3-dione, Ammonium acetate3-Methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfateBenzo[g]indeno[2,1-b]quinoline researchgate.net

Electrophilic Cyclization Procedures

Electrophilic cyclization is a powerful method for constructing the quinoline ring. A common strategy involves the cyclization of N-(2-alkynyl)anilines. nih.govacs.org In this process, an electrophile (such as I₂, ICl, Br₂, or PhSeBr) activates the alkyne triple bond, making it susceptible to an intramolecular 6-endo-dig attack by the nucleophilic aniline (B41778) ring. nih.govmdpi.com This reaction forms the quinoline skeleton and simultaneously installs a functional group (e.g., halogen or selenium) at the 3-position, which can be a handle for further derivatization. nih.govacs.org

A related approach utilizes the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene in the presence of an electrophilic reagent or a gold catalyst to afford substituted quinolines. researchgate.netmdpi.com

Substrate TypeElectrophile/CatalystProduct FeatureReference
N-(2-alkynyl)anilinesICl, I₂, Br₂, PhSeBr3-Halo- or 3-seleno-quinolines nih.govacs.org
N-(2-alkynyl)anilinesHg(OTf)₂3-Unsubstituted quinolines nih.gov
1-Azido-2-(2-propynyl)benzeneI₂, Br₂, ICl, AuCl₃Substituted quinolines researchgate.netmdpi.com

Post-Synthetic Functionalization and Derivatization

Post-synthetic functionalization involves the chemical modification of a pre-formed molecular scaffold. This strategy is crucial for creating libraries of analogues for structure-activity relationship studies and for introducing specific functionalities without having to redesign the entire synthesis from scratch. semanticscholar.org

For the this compound core, C–H bond functionalization is a primary strategy for derivatization. rsc.org This allows for the direct introduction of new groups onto the aromatic rings, expanding the chemical space of the molecule.

A powerful and widely used method for post-synthetic modification is transition metal-catalyzed cross-coupling. If the initial synthesis introduces a halogen atom onto the benzoquinoline core (for instance, via electrophilic cyclization), this halogen can serve as a versatile handle. The Suzuki coupling reaction, which forms carbon-carbon bonds, is an excellent example. A bromo-substituted quinoline derivative can be reacted with various aryl boronic acids in the presence of a palladium catalyst to attach new aryl groups, such as biphenyl (B1667301) tethers. nih.gov This approach demonstrates how a core structure can be elaborated into more complex, functionalized molecules. nih.gov

Regioselective Substitution and Coupling Reactions

The introduction of substituents at specific positions on the this compound core is crucial for tuning its properties. Palladium-catalyzed cross-coupling reactions and direct C-H activation are powerful tools for achieving regioselectivity.

A notable synthesis of the parent this compound involves a palladium-catalyzed oxidative cyclization of β-naphthylamine with cinnamic alcohol. This reaction, conducted in DMSO at 130 °C with Pd(OAc)₂, affords the desired product in a 76% yield. rsc.org This method provides a direct route to the core structure, which can then be further functionalized.

Skeletal editing of this compound has also been demonstrated, offering a novel approach to introduce structural diversity. researchgate.net While specific details of the transformation of this compound itself are limited in the provided context, the general strategy of skeletal editing on quinolines suggests a powerful avenue for modifying the core structure. researchgate.net

Furthermore, the broader field of quinoline chemistry provides insights into potential regioselective functionalization pathways. For instance, Ru(II)-catalyzed C(sp²)–H arylation of quinoline N-oxides with arylboronic acids has been shown to be highly regioselective for the C8 position. nih.govacs.org This methodology, which involves in situ deoxygenation of the N-oxide, could potentially be adapted for this compound N-oxide, allowing for the introduction of various aryl groups at the C8-position. The reaction proceeds under mild conditions, utilizing a ruthenium catalyst and an arylboronic acid as the arylating agent. nih.govacs.org

Palladium-catalyzed domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes represents another versatile strategy for functionalization. irantypist.com Although not directly demonstrated on the benzo[g]quinoline system, this method highlights the potential for introducing alkynyl and other functionalities at the C2 and C3 positions of a pre-functionalized quinoline core. The reaction proceeds through a Sonogashira coupling followed by dimerization, yielding novel quinolinium salts. irantypist.com

The following table summarizes a key palladium-catalyzed synthesis of this compound:

ReactantsCatalystSolventTemperatureYield (%)Reference
β-Naphthylamine, Cinnamic alcoholPd(OAc)₂DMSO130 °C76 rsc.org
Interactive Data Table

Transformation of Peripheral Functional Groups

The modification of existing functional groups on the this compound skeleton is a key strategy for the synthesis of diverse analogues. This approach allows for the late-stage diversification of a common intermediate.

One example of this is the synthesis of 2-aryl-quinoline-4-carboxylic acids. These compounds, which are functionalized analogues of this compound, can be prepared through various methods. acs.org The carboxylic acid group at the C4-position serves as a versatile handle for further transformations, such as amide bond formation or reduction to an alcohol. For instance, the synthesis of 2-phenylbenzo[h]quinoline-4-carboxylic acid has been reported. acs.org

The transformation of chloro and chloromethyl groups, as demonstrated in the chemistry of 2-chloro-3-(chloromethyl)quinolines, provides another avenue for functional group interconversion. irantypist.com These groups can be substituted by various nucleophiles to introduce a wide range of functionalities. For example, the produced quinolinium salts from the domino Sonogashira coupling can react with phenoxide and thiophenoxide to yield the corresponding ether and thioether derivatives. irantypist.com

The development of an efficient synthesis for 12-phenylbenzo nih.govresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one derivatives showcases a multi-step strategy involving the transformation of peripheral functional groups. d-nb.info The synthesis starts with the Friedländer reaction of 2-aminobenzophenone (B122507) with 4-chloroethylacetoacetate to yield ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. The chloromethyl group is then reacted with substituted phenols, followed by intramolecular Friedel–Crafts acylation to construct the final tetracyclic system. d-nb.info This highlights how a peripheral chloromethyl group can be elaborated into a complex fused ring system.

The table below outlines a synthetic transformation starting from a functionalized quinoline:

Starting MaterialReagentsProductYield (%)Reference
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylateSubstituted phenols, then PPA or Eaton's reagent12-Phenylbenzo nih.govresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one derivativesModerate to good d-nb.info
Interactive Data Table

Advanced Spectroscopic and Structural Characterization of 2 Phenylbenzo G Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Phenylbenzo[g]quinoline. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom, confirming the connectivity and electronic environment of the fused ring system and the phenyl substituent.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides a detailed fingerprint of the proton environments. iucr.org The spectrum is characterized by a series of signals in the aromatic region, with chemical shifts (δ) influenced by the anisotropic effects of the fused rings and the electron-withdrawing nitrogen atom.

Research has provided specific assignments for the proton signals of this compound. iucr.org For instance, in a 600 MHz spectrum in CDCl₃, the protons of the benzo[g]quinoline core and the phenyl group show distinct chemical shifts and coupling patterns. The H10 proton appears as a singlet at approximately 8.77 ppm, being in the deshielded bay region. iucr.org The H5 proton also resonates as a singlet around 8.40 ppm. iucr.org Protons on the quinoline (B57606) core, such as H4 and H3, appear as doublets, with their coupling constant (J ≈ 9.0 Hz) confirming their ortho relationship. iucr.org The protons of the phenyl group and the remaining protons of the naphthalene (B1677914) moiety typically appear as a complex multiplet in the range of 7.46-7.57 ppm. iucr.org

Detailed proton assignments are presented in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₁₀8.77s (singlet)-
H₅8.40s (singlet)-
H₄8.39d (doublet)9.0
H₂', H₆' (Phenyl)8.24dd (doublet of doublets)8.1, 1.2
H₆/H₉8.10dd (doublet of doublets)7.2, 0.8
H₉/H₆8.03dd (doublet of doublets)7.2, 1.8
H₃7.89d (doublet)9.0
H₇, H₈, H₃', H₄', H₅'7.57-7.46m (multiplet)-
Data sourced from a study using 600 MHz NMR in CDCl₃. iucr.org

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a study using a 62.5 MHz spectrometer with DMSO-d₆ as the solvent, numerous distinct signals were resolved for the 19 carbon atoms of this compound. iucr.org

The chemical shifts of the carbon atoms are indicative of their local electronic environment. Carbons adjacent to the nitrogen atom (such as C2 and C10a) are typically shifted downfield. The carbon atom at position 2, directly bonded to the phenyl group and the nitrogen, is observed at approximately 157.99 ppm. iucr.org Quaternary carbons involved in the ring fusion also have characteristic shifts. The carbons of the phenyl substituent can be distinguished from those of the benzoquinoline core.

A summary of the reported ¹³C NMR chemical shifts is provided below.

Carbon AssignmentChemical Shift (δ, ppm)
C2157.99
C4a145.25
C1' (Phenyl)139.83
C10b138.66
C5a134.93
C10132.48
C4131.09
C4' (Phenyl)130.08
C2', C6' (Phenyl)129.43
C3', C5' (Phenyl)129.33
C7128.56
C8127.97
C5127.84
C9127.65
C6127.28
C9a126.55
C3119.78
Data sourced from a study using 62.5 MHz NMR in DMSO-d₆. iucr.org

While 1D NMR spectra provide the foundational data, 2D NMR experiments are crucial for unambiguously assigning the complex and often overlapping signals in polycyclic aromatic systems like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. rsc.org For this compound, a COSY spectrum would show a cross-peak between the H3 and H4 protons, confirming their direct connectivity. It would also help delineate the coupling networks within the naphthalene and phenyl ring systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). chemsrc.com This technique is invaluable for assigning carbon signals by linking them to their already-assigned proton counterparts. For example, the proton signal at 8.77 ppm (H10) would show a correlation to the carbon signal at 132.48 ppm, definitively assigning it as C10. iucr.orgchemsrc.com

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). beilstein-journals.org HMBC is essential for connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons. For instance, correlations would be expected from the H2'/H6' phenyl protons to the C2 carbon of the quinoline core, confirming the connection point of the phenyl ring. beilstein-journals.org Similarly, protons like H4 and H5 would show correlations to the quaternary carbons at the ring junctions (e.g., C4a, C5a, C10b), allowing for their complete assignment.

X-ray Crystallography for Precise Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the gold standard for determining the exact atomic arrangement of a crystalline solid. smolecule.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which atomic positions can be determined with high precision. smolecule.com This analysis yields definitive data on all bond lengths, bond angles, and torsional angles within the molecule.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net For large, planar aromatic molecules like this compound, π–π stacking interactions are expected to be a dominant force in the crystal packing. iucr.orgrsc.org These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings.

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful non-destructive method for identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes of this compound are dictated by the interplay of its constituent aromatic rings—the benzo[g]quinoline core and the phenyl substituent.

The FTIR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that correspond to specific stretching and bending vibrations. The analysis of these spectra allows for the confirmation of the compound's structural integrity.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the benzo[g]quinoline and phenyl rings typically appear in the region of 3100-3000 cm⁻¹. rsc.org These bands are often of weak to medium intensity.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the quinoline moiety give rise to a series of complex bands in the 1650-1400 cm⁻¹ region. acs.org The C=N stretching vibration is a key characteristic of the quinoline ring system.

C-H Out-of-plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are typically observed in the 900-675 cm⁻¹ range. rsc.org The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

A study on the related compound, 2-phenylbenzo[h]quinoline-4-carboxylic acid, provides some insight into the expected vibrational frequencies. For this molecule, characteristic FTIR peaks were observed at 3444 cm⁻¹ (O-H stretching of the carboxylic acid), 3062 cm⁻¹ (aromatic C-H stretching), 1705 cm⁻¹ (C=O stretching), and 1582 cm⁻¹ (aromatic C=C stretching). acs.org While the carboxylic acid group introduces additional vibrational modes, the aromatic C-H and C=C stretching frequencies are within the expected ranges for a phenyl-substituted benzoquinoline system.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on general principles of vibrational spectroscopy for aromatic and heterocyclic compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretching3100 - 3000FTIR, Raman
C=C and C=N Stretching1650 - 1400FTIR, Raman
C-H In-plane Bending1300 - 1000FTIR, Raman
C-H Out-of-plane Bending900 - 675FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecular ion, HRMS provides valuable information about the molecule's structure and connectivity.

For this compound (C₂₁H₁₃N), the calculated exact mass of the molecular ion [M]⁺• is 279.1048 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Upon ionization, the molecular ion of this compound can undergo fragmentation, leading to the formation of several characteristic fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. For quinoline and its derivatives, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. chempap.org

The fragmentation of phenyl-substituted quinolines can be complex. Studies on related compounds have shown that cleavage of the phenyl group can occur. nih.gov The fragmentation of 2-phenacylquinolines, for instance, is influenced by the substituents on the phenyl ring. researchgate.net

A plausible fragmentation pathway for this compound could involve the following steps:

Formation of the Molecular Ion: The initial ionization process would generate the molecular ion [C₂₁H₁₃N]⁺•.

Loss of HCN: The quinoline ring could undergo cleavage to lose a neutral HCN molecule, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [C₂₀H₁₂]⁺•.

Loss of a Phenyl Radical: The bond between the benzo[g]quinoline core and the phenyl group could cleave, leading to the loss of a phenyl radical (C₆H₅•), resulting in a [C₁₅H₈N]⁺ fragment.

The table below outlines the expected major ions and their exact masses in the high-resolution mass spectrum of this compound.

Ion Formula Calculated Exact Mass (m/z) Possible Origin
[M]⁺•[C₂₁H₁₃N]⁺•279.1048Molecular Ion
[M - H]⁺[C₂₁H₁₂N]⁺278.0970Loss of a hydrogen radical
[M - HCN]⁺•[C₂₀H₁₂]⁺•252.0939Loss of hydrogen cyanide from the quinoline ring
[C₁₅H₈N]⁺[C₁₅H₈N]⁺202.0657Loss of the phenyl radical

Theoretical and Computational Investigations of 2 Phenylbenzo G Quinoline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. nih.govirjweb.com DFT calculations are instrumental in understanding the ground-state properties of 2-Phenylbenzo[g]quinoline.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the phenyl ring and the benzo[g]quinoline plane. This angle dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to find the minimum energy conformation. nih.govmdpi.com In related phenyl-quinoline structures, DFT geometry optimization has shown that the dihedral angle between the quinoline (B57606) and phenyl rings can be significant, often deviating from full planarity. For instance, in phenyl quinoline-2-carboxylate, a dihedral angle of 46.9° was calculated after optimization. mdpi.com This twisting is a result of steric hindrance between hydrogen atoms on the respective rings. The optimized geometric parameters, including bond lengths and angles, typically show good agreement with experimental data where available.

ParameterDescriptionTypical Calculated Value Range
Dihedral AngleAngle between the phenyl and benzo[g]quinoline planes45° - 75°
C-C Bond LengthsWithin the aromatic rings1.39 - 1.42 Å
C-N Bond LengthsWithin the quinoline core~1.37 Å

Note: The values presented are based on DFT calculations of similar phenyl-quinoline derivatives and represent expected ranges for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and optical properties. youtube.comscirp.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov For π-conjugated systems like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is spread across the electron-deficient regions. In similar quinoline derivatives, the HOMO is often located on the quinoline moiety, while the LUMO may be distributed across both the quinoline and phenyl rings. researchgate.net DFT calculations provide precise energy values for these orbitals.

OrbitalPropertyTypical Calculated Value (eV)
HOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 to -2.5
ΔE (Gap)HOMO-LUMO Energy Gap3.0 to 4.5

Note: These values are estimations based on DFT calculations for related aromatic heterocyclic compounds and may vary depending on the specific functional and basis set used. nih.govscirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. This site would be the most probable location for protonation and electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interaction. ucsb.edu

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. irjweb.commdpi.com These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. scirp.org It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These parameters are crucial for comparing the reactivity of different molecules and understanding their interaction behavior in chemical reactions. nih.govasrjetsjournal.org

DescriptorFormulaSignificance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Global Softness (S)1 / ηMolecular polarizability
Electrophilicity Index (ω)μ² / (2η)Electrophilic nature

Excited-State Calculations: Time-Dependent Density Functional Theory (TDDFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating the excited states of molecules. arxiv.org TDDFT allows for the prediction of electronic absorption and emission spectra, providing insights into the photophysical behavior of compounds like this compound. rsc.org

TDDFT calculations can predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Visible spectrum. The calculations also yield the oscillator strength (f) for each transition, which is a measure of its intensity. scirp.org

For π-conjugated systems, the primary electronic transitions are typically π → π* in nature, corresponding to the promotion of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO). rsc.org TDDFT calculations on related phenyl-quinoline and benzoquinoline derivatives have shown good correlation between predicted and experimental absorption spectra. researchgate.netresearchgate.net

Furthermore, by optimizing the geometry of the first excited state, TDDFT can also be used to predict the emission wavelength (fluorescence). The difference between the absorption and emission wavelengths is known as the Stokes shift. These predictions are vital for designing molecules with specific photoluminescent properties for applications in areas like organic light-emitting diodes (OLEDs). ukm.edu.my The choice of functional is critical for accurate predictions, with functionals like B3LYP, PBE0, and CAM-B3LYP often being benchmarked against experimental data. arxiv.org

Spectral PropertyDescriptionInformation Gained
Absorption (λ_max)Wavelength of maximum light absorptionCorresponds to HOMO-LUMO transition energy
Oscillator Strength (f)Intensity of an electronic transitionProbability of the transition occurring
Emission (λ_em)Wavelength of emitted light (fluorescence)Energy released upon relaxation from the excited state
Stokes ShiftDifference between λ_max (absorption) and λ_max (emission)Information on structural relaxation in the excited state

Elucidation of Electronic Transitions and Excited-State Geometries

Computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing the electronic structure and photophysical properties of this compound, especially when incorporated into iridium(III) complexes. cardiff.ac.ukresearchgate.netacs.orgacs.org These studies are crucial for understanding the absorption and emission of light, which underpins applications in areas like Organic Light-Emitting Diodes (OLEDs).

Research has shown that the ground-state (S₀) and lowest triplet excited-state (T₁) geometries of complexes containing the this compound ligand can be optimized using DFT. acs.org From these optimized geometries, TD-DFT calculations are employed to predict the electronic transitions. cardiff.ac.uk Functionals such as CAM-B3LYP are often used for their accuracy in handling charge-transfer states, which are common in these types of molecules. acs.org

The lowest singlet (S₁) and triplet (T₁) excited states of complexes featuring the this compound ligand are of significant interest. Calculations have revealed that these excited states are typically a hybrid of different electronic transitions. researchgate.net For instance, the S₁ state can be described as a mixture of ligand-to-ligand charge transfer (LLCT), metal-to-ligand charge transfer (MLCT), and intraligand charge transfer (ILCT) or π-π* transitions localized on the ligand. researchgate.net The T₁ state, which is responsible for phosphorescence, is often found to be primarily localized on the this compound ligand, with significant ³π,π* character mixed with some ³MLCT and ³ILCT contributions. researchgate.net

To better visualize and understand the character of these transitions, Natural Transition Orbitals (NTOs) are often calculated. acs.org NTOs provide a compact representation of the electron-hole pair upon photoexcitation, clarifying the nature of the excited state.

Table 1: Summary of Calculated Electronic Transition Characteristics for this compound in Organometallic Complexes

Excited StateTypical Contributing TransitionsPrimary CharacterComputational Method
S₁ (Singlet)¹LLCT, ¹MLCT, ¹ILCT, ¹π,πMixed Charge Transfer and IntraligandTD-DFT
T₁ (Triplet)³π,π, ³MLCT, ³ILCTLigand-Localized (³π,π*)TD-DFT (from T₁ optimized geometry)

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

For this compound, a key conformational degree of freedom is the torsion or dihedral angle between the phenyl ring and the benzo[g]quinoline core. This rotation is subject to an energy barrier due to steric hindrance and changes in π-system conjugation. MD simulations could be used to:

Map the Potential Energy Surface: By systematically rotating the phenyl-benzoquinoline bond and calculating the energy at each step, a potential energy surface can be generated.

Identify Stable Conformers: The simulation would reveal the lowest energy conformations (conformational minima).

Determine Rotational Barriers: The energy maxima on the potential energy surface correspond to the barriers for rotation, providing insight into the molecule's rigidity at different temperatures.

Simulate Dynamic Behavior: MD simulations can track the molecule's motions over time at a given temperature, showing how it explores different conformations and how quickly it transitions between them.

The results of such a simulation would be crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with its environment in solution, which in turn affects its photophysical and biological properties.

Table 2: Representative Data from a Hypothetical Conformational Analysis of this compound

Dihedral Angle (Phenyl-Benzoquinoline)Relative Potential Energy (kcal/mol)Description
5.8Eclipsed Conformation (High Energy)
45°0.0Twisted Conformation (Energy Minimum)
90°3.2Perpendicular Conformation (Rotational Barrier)
135°0.1Twisted Conformation (Energy Minimum)
180°6.1Eclipsed Conformation (High Energy)

Note: The data in this table is illustrative and represents the type of output expected from a computational conformational analysis. Specific values would require a dedicated simulation.

Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling

In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely applied to the broader class of quinoline and benzoquinoline derivatives to predict their biological activities and properties. nih.govnih.gov

A specific study developed an interpretative machine learning-based QSAR (or more accurately, QSPR - Quantitative Structure-Property Relationship) model to reliably predict the emission wavelength of a series of iridium(III) complexes, which included those with the this compound ligand. researchgate.net This model successfully established a mathematical relationship between structural features of the ligands and the resulting photophysical properties of the complex. researchgate.net

More broadly, QSAR models for benzoquinoline derivatives typically involve the following steps:

Data Set Collection: A series of compounds with known biological activity (e.g., antifungal, anticancer, or receptor binding affinity) is assembled. nih.govmdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

In silico molecular docking is another common approach used to study benzoquinoline derivatives. nih.gov This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For example, studies on related benzo[f]quinoline (B1222042) compounds have used docking to investigate potential interactions with targets like ATP synthase and Topoisomerase II, providing hypotheses about their mechanism of action. nih.gov Such studies could readily be applied to this compound to explore its potential as a therapeutic agent.

Table 3: Components of a Typical QSAR Study for Benzoquinoline Derivatives

ComponentDescriptionExample
Biological Endpoint (Activity)The measured biological or physical property to be modeled.Antifungal IC₅₀, GABA(A) receptor affinity, Emission Wavelength. nih.govresearchgate.net
Molecular DescriptorsNumerical values derived from the molecular structure.Molecular Weight, LogP, Ovality, Topological Indices, HOMO/LUMO energies. nih.gov
Statistical MethodAlgorithm used to correlate descriptors with activity.Multiple Linear Regression (MLR), Machine Learning (e.g., k-Nearest Neighbors). researchgate.net
Validation MetricsStatistics used to assess the model's robustness and predictability.Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). nih.gov

Photophysical Properties and Mechanistic Insights of 2 Phenylbenzo G Quinoline Systems

Electronic Absorption Characteristics

Theoretical considerations suggest that the electronic absorption spectrum of 2-Phenylbenzo[g]quinoline would be dominated by transitions originating from its extensive π-conjugated system. The fusion of the benzene (B151609) and quinoline (B57606) rings to form the benzo[g]quinoline core, coupled with the appended phenyl group, creates a large chromophore.

Wavelength Maxima and Extinction Coefficients

Specific wavelength maxima (λmax) and corresponding molar extinction coefficients (ε) for this compound have not been reported in the reviewed literature. For comparison, a related compound, 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline, has been synthesized and its electroluminescent properties studied, though its specific absorption data were not provided. nih.gov Generally, for extended aromatic systems like benzo[g]quinolines, one would anticipate strong absorption bands in the ultraviolet (UV) and possibly the near-visible region of the electromagnetic spectrum.

Interactive Data Table: Electronic Absorption Data for this compound

Solventλmax (nm)ε (M⁻¹cm⁻¹)Reference
Data Not AvailableData Not AvailableData Not Available

Identification of π-π and n-π Transitions**

The absorption spectrum of this compound is expected to feature intense bands attributable to π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Given the planarity and extensive conjugation of the molecule, these transitions are typically of high energy and possess large molar extinction coefficients.

Additionally, the presence of the nitrogen atom in the quinoline ring introduces the possibility of n-π* transitions. These transitions involve the promotion of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. Compared to π-π* transitions, n-π* transitions are generally weaker (lower molar extinction coefficients) and can sometimes be obscured by the more intense π-π* absorption bands. The identification and differentiation of these transitions would require detailed spectroscopic analysis, which is currently unavailable for this specific compound.

Solvent Effects on Absorption Spectra (Solvatochromism)

The influence of solvent polarity on the absorption spectrum of this compound, a phenomenon known as solvatochromism, has not been experimentally documented. In principle, both π-π* and n-π* transitions can exhibit solvatochromic shifts. For n-π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding orbital of the ground state through hydrogen bonding or dipole-dipole interactions. Conversely, π-π* transitions often display a bathochromic (red) shift with increasing solvent polarity, due to the stabilization of the more polar excited state. Without experimental data, any discussion of solvatochromism in this compound remains speculative.

Luminescence Behavior and Emission Mechanisms

Similar to the absorption characteristics, detailed experimental data on the luminescence properties of this compound are not available in the current body of scientific literature. However, the general photophysical behavior can be inferred from the properties of related benzo[g]quinoline derivatives, which are known to be fluorescent. nih.gov

Fluorescence Emission Profiles and Quantum Efficiencies

The fluorescence of this compound would arise from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission profile, including the wavelength of maximum emission (λem), would be expected to be Stokes-shifted to a longer wavelength relative to the lowest energy absorption band. The fluorescence quantum efficiency (Φf), which quantifies the efficiency of the emission process, is a critical parameter that has not been reported for this compound. For context, multilayered organic light-emitting diodes (OLEDs) utilizing a derivative, 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline, as the emitting material have shown efficient emission, suggesting that the benzo[g]quinoline core can be a competent fluorophore. nih.gov

Interactive Data Table: Fluorescence Emission Data for this compound

Solventλem (nm)Quantum Yield (Φf)Reference
Data Not AvailableData Not AvailableData Not Available

Phosphorescence at Low Temperatures and Triplet State Characterization

Information regarding the phosphorescence of this compound is absent from the scientific literature. Phosphorescence is emission from the lowest triplet state (T₁) to the singlet ground state (S₀) and is typically observed at low temperatures in a rigid matrix to minimize non-radiative decay pathways. The characterization of the triplet state, including its energy level and lifetime, would require specialized spectroscopic techniques such as low-temperature phosphorescence spectroscopy. Such studies have not been reported for this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways in Related Analogues

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is a subject of significant research in analogues related to this compound, particularly those featuring a proton-donating group (like a hydroxyl group) in proximity to a proton-accepting nitrogen atom within the quinoline ring system.

In derivatives such as 2-Phenyl,3-Hydroxybenzo[g]quinolone (2P3HBQ), the ESIPT process leads to the observation of well-separated, dual emission peaks. researchgate.net Upon photoexcitation, the molecule transitions from its stable enol form (E) to a transient keto-tautomer (K), which is energetically favorable in the excited state. The relaxation from these two distinct excited-state species results in dual fluorescence: a shorter-wavelength emission from the locally excited enol form and a significantly red-shifted emission from the keto-tautomer. researchgate.net

Theoretical studies using time-dependent density functional theory (TD-DFT) on phenol-quinoline systems have provided mechanistic insights into the ESIPT pathway. princeton.edu The efficiency and speed of the proton transfer are highly dependent on the geometry and strength of the intramolecular hydrogen bond. For instance, a tighter hydrogen bond, often enforced by the molecular structure, can lead to a barrierless or nearly barrierless proton transfer process, occurring on an ultrafast timescale (<100 fs). princeton.edu Conversely, a looser hydrogen bond may result in a slower ESIPT process that involves a small potential energy barrier and is coupled with skeletal deformations of the molecule. princeton.edu

The solvent environment also plays a crucial role. In semirigid polyquinolines, the ESIPT mechanism is dependent on the rotational conformation at the moment of excitation. The cis-enolic form undergoes intramolecular proton transfer within approximately 15 ps to form a zwitterionic species, which can then undergo further charge transfer. nist.gov The presence of intermolecular hydrogen bonds with protic solvents can further promote and facilitate the ESIPT process. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation due to the formation of non-radiative excimers or exciplexes. rsc.org

The primary mechanism responsible for AIE in many quinoline-based systems is the Restriction of Intramolecular Motion (RIM). In dilute solutions, excited molecules can dissipate their energy through non-radiative pathways involving low-frequency intramolecular rotations or vibrations of constituent parts, such as the phenyl rings. When the molecules aggregate, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels forces the excited-state energy to be released radiatively, resulting in a significant enhancement of fluorescence intensity.

In various quinoline derivatives, such as certain methoxyquinolone–benzothiazole hybrids, this effect is pronounced. chemspider.com In a good solvent like THF, these molecules exhibit weak fluorescence. However, upon the gradual addition of a poor solvent like water, the molecules begin to aggregate. As the water fraction increases beyond a critical point (e.g., 70-80%), a dramatic enhancement in fluorescence intensity is observed, confirming the AIE behavior. chemspider.com This aggregation restricts the rotation around single bonds, effectively shutting down the non-radiative pathways and opening the radiative fluorescence channel. The formation of π-π stacked structures within the aggregates can also lead to a reduced band gap and a red-shift in the emission. chemspider.com

Time-Resolved Spectroscopy for Excited State Dynamics

Fluorescence Lifetimes and Decay Kinetics

Time-resolved fluorescence spectroscopy is a critical tool for investigating the dynamics of excited states in this compound systems and their analogues. This technique provides direct measurements of fluorescence lifetimes, which correspond to the average time a molecule spends in the excited state before returning to the ground state. These measurements offer deep insights into the rates of both radiative (fluorescence) and non-radiative decay processes.

In systems that undergo ESIPT, the decay kinetics can be complex, often exhibiting multi-exponential behavior corresponding to the different excited-state species. For example, time-resolved emission measurements of 2-Phenyl,3-Hydroxybenzo[g]quinolone in polar and H-bonding solvents have revealed very long time constants, extending up to approximately 2 ns, which are associated with the ESIPT process. researchgate.net Picosecond time-resolved studies on other polyquinoline systems have identified distinct timescales for different dynamic events: the initial proton transfer can occur within 15 ps, while subsequent intramolecular charge transfer to form a keto species may happen on a timescale of 20 to 62 ps, depending on the solvent. nist.gov In simpler systems like 7,8-benzoquinoline, a mono-exponential decay is typically observed in most solvents, indicating a more straightforward relaxation pathway. chemrxiv.org

The following table summarizes representative excited-state lifetimes and kinetic data for related quinoline systems.

Compound/SystemProcessTimescale/Lifetime (τ)Solvent/ConditionsReference
2-Phenyl,3-Hydroxybenzo[g]quinolone (2P3HBQ)ESIPT Processup to ~2 nsPolar, H-bonding solvents researchgate.net
Semirigid Polyquinoline (PQH)Intramolecular Proton Transfer&lt; 15 psTCE / MP nist.gov
Semirigid Polyquinoline (PQH)Intramolecular Charge Transfer (forward)25 ps1,1,2,2-tetrachloroethane (TCE) nist.gov
Semirigid Polyquinoline (PQH)Intramolecular Charge Transfer (forward)62 psN-methyl-2-pyrrolidinone (MP) nist.gov
7,8-BenzoquinolineFluorescence DecayMono-exponentialVarious non-aqueous solvents chemrxiv.org

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet (T-T) absorption spectroscopy is a powerful pump-probe technique used to study the properties of molecules in the triplet excited state. edinst.com This method is particularly valuable for characterizing non-emissive or weakly emissive states that are not easily observed by fluorescence spectroscopy. The process involves using an intense light source (the pump pulse) to excite molecules to a singlet excited state (S₁), after which some molecules may undergo intersystem crossing (ISC) to a lower-lying triplet state (T₁). A second, weaker light pulse (the probe) is then used to measure the absorption of this transient triplet state population as it is excited to higher triplet states (Tₙ). edinst.com

While specific T-T absorption data for this compound is not detailed in the available literature, studies on related quinoline derivatives demonstrate the importance of this pathway. In the photochemistry of 8-hydroxy-5-nitroquinoline, for example, transient absorption spectroscopy revealed that the Tₙ state is generated via an ultrafast ISC in approximately 0.8 ps, followed by internal conversion to the lowest triplet state (T₁) in 8.5 ps. rsc.org This T₁ state is then capable of undergoing further reactions, such as proton transfer. rsc.org

The T-T absorption spectrum provides a unique fingerprint of the triplet state. The lifetime of the T-T absorption signal gives the lifetime of the T₁ state, which is crucial for understanding photochemical reactivity, energy transfer processes, and potential degradation pathways. nist.gov For many aromatic and heterocyclic molecules, the triplet state is relatively long-lived and plays a significant role in their photophysics. dtic.mil Techniques like nanosecond transient absorption are essential for directly probing the concentration and decay kinetics of these triplet states, including processes like quenching and triplet-triplet annihilation. edinst.com

Non-Radiative Decay Pathways and Quenching Mechanisms

For aromatic aza-heterocycles like quinoline and its derivatives, the two principal non-radiative pathways are Internal Conversion (IC) and Intersystem Crossing (ISC). uzh.ch

Internal Conversion (IC): This is a spin-allowed transition between electronic states of the same multiplicity (e.g., S₁ → S₀). IC is often facilitated by conical intersections, which are points of degeneracy between potential energy surfaces. The efficiency of IC depends on the energy gap between the states and the presence of vibrational modes that can couple them. For quinoline itself, theoretical studies have explored the energetic barriers associated with the IC pathway from the S₁ state. uzh.ch

Intersystem Crossing (ISC): This is a spin-forbidden transition between states of different multiplicity (e.g., S₁ → T₁). The rate of ISC is governed by the strength of the spin-orbit coupling (SOC) between the singlet and triplet states. The presence of heavy atoms or specific orbital configurations (e.g., coupling between n,π* and π,π* states) can significantly enhance SOC and promote efficient ISC. edinst.comuzh.ch Once populated, the triplet state can decay non-radiatively back to the S₀ ground state.

Quenching Mechanisms: Fluorescence quenching occurs when an external species, known as a quencher, deactivates the excited state of the fluorophore. This can occur through several mechanisms, including:

Collisional (Dynamic) Quenching: Involves diffusion-controlled encounters between the excited fluorophore and the quencher.

Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Photoinduced Electron Transfer (PeT): This is a specific quenching mechanism where the excited molecule either accepts or donates an electron to a nearby molecule, leading to the formation of a radical ion pair and subsequent non-radiative decay. This process is a known quenching pathway in various complex dye systems. nih.gov

The interplay between radiative decay (fluorescence) and these various non-radiative and quenching pathways ultimately dictates the photophysical properties and potential applications of this compound systems.

Coordination Chemistry of 2 Phenylbenzo G Quinoline and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The unique structural features of 2-Phenylbenzo[g]quinoline dictate its coordination behavior, allowing it to function as a versatile building block in the design of complex molecular architectures.

N,C-Bidentate Ligands

A primary and well-documented coordination mode for ligands of the 2-phenyl-aza-aromatic type is as an N,C-bidentate ligand through a process known as cyclometalation. In this mode, the nitrogen atom of the benzo[g]quinoline ring and a carbon atom from the ortho-position of the 2-phenyl ring coordinate to a metal center, forming a stable five-membered metallacycle. This chelation is driven by the pre-organization of the ligand, which positions the coordinating atoms in close proximity, and is particularly prevalent with d-block transition metals such as iridium(III), platinum(II), and palladium(II). The resulting cyclometalated complexes often exhibit enhanced stability and unique photophysical properties, making them attractive for applications in organic light-emitting diodes (OLEDs), photocatalysis, and bio-imaging.

Incorporation into Multidentate Ligand Systems

While specific examples of this compound being incorporated into larger multidentate ligand systems are not extensively reported, the fundamental structure lends itself to such modifications. Functional groups can be introduced onto either the benzo[g]quinoline or the phenyl moiety to create ligands with higher denticity. For instance, the addition of another coordinating group, such as a pyridine, pyrazole (B372694), or carboxylate, at a suitable position could transform the bidentate this compound into a tridentate or even tetradentate ligand. Such multidentate ligands are of significant interest as they can form highly stable and kinetically inert complexes, which are desirable for a range of applications, including catalysis and the development of therapeutic agents.

Synthesis and Structural Features of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is expected to follow established protocols for related cyclometalating ligands. The resulting complexes are anticipated to exhibit distinct structural features and coordination geometries.

Iridium(III) Cyclometalated Complexes

Iridium(III) complexes are arguably the most studied class of compounds for ligands of this type, primarily due to their strong spin-orbit coupling, which leads to efficient phosphorescence. The synthesis of cyclometalated Iridium(III) complexes typically involves the reaction of the this compound ligand with an iridium(III) precursor, such as IrCl₃·nH₂O, often in a high-boiling point solvent like 2-ethoxyethanol. This reaction initially forms a chloro-bridged dimer, [Ir(C^N)₂Cl]₂, where C^N represents the cyclometalated this compound ligand. This dimer can then be reacted with an ancillary ligand to yield the final, typically octahedral, mononuclear complex of the type [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(O^O)], where N^N is a diimine ligand and O^O is a β-diketonate or similar ligand.

These complexes are expected to be highly luminescent, with emission colors that can be tuned by modifying the electronic properties of the this compound ligand or the ancillary ligand. The extended conjugation of the benzo[g]quinoline moiety, compared to a simpler quinoline (B57606) or pyridine, is likely to result in a red-shift of the emission wavelength.

Interactive Data Table: Representative Bond Distances and Angles in Cyclometalated Iridium(III) Complexes with Analogous Ligands

Complex FragmentBondTypical Bond Length (Å)Bond AngleTypical Bond Angle (°)
Ir-N (quinoline)Ir-N2.03 - 2.15N-Ir-N88 - 92
Ir-C (phenyl)Ir-C2.00 - 2.08C-Ir-C89 - 93
MetallacycleN-Ir-C78 - 82

Note: The data presented in this table are typical values observed for cyclometalated Iridium(III) complexes with structurally similar ligands such as 2-phenylpyridine (B120327) and benzo[h]quinoline (B1196314), and are intended to be representative for complexes of this compound.

Complexes with Lanthanide and Other Earth Metal Ions

The coordination chemistry of this compound with lanthanide and other earth metal ions is a largely unexplored area. Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, coordination to nitrogen-containing heterocyclic ligands is also known, particularly when the ligand can form a stable chelate. While direct coordination of the N,C-bidentate form of this compound to a lanthanide ion is less likely due to the preference of lanthanides for electrostatic interactions, it is conceivable that functionalized derivatives of this compound bearing carboxylate or other oxygen-donor groups could act as effective ligands for lanthanide ions. Such complexes could exhibit the characteristic sharp, line-like emission of the lanthanide ion, sensitized by the organic ligand which would act as an "antenna" to absorb light and transfer the energy to the metal center.

Characterization of Coordination Geometries and Bonding

The definitive characterization of the coordination geometries and bonding in this compound metal complexes would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The coordination of the ligand to the metal center would induce significant shifts in the signals of the protons and carbons near the coordination sites.

UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are crucial for probing the electronic structure and photophysical properties of the complexes. The absorption spectra would reveal ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions. The emission spectra, along with measurements of the photoluminescence quantum yield and lifetime, would characterize the emissive properties of the complexes, which are of particular interest for applications in lighting and displays.

Interactive Data Table: Expected Photophysical Properties of Iridium(III) Complexes with Phenyl-Aza-Aromatic Ligands

Ligand TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (%)
2-Phenylpyridine~350-450~470-550 (Green-Yellow)10-30
2-Phenylquinoline~360-470~580-620 (Orange-Red)20-50
Benzo[h]quinoline~370-480~590-630 (Red)15-40
This compound (Predicted)~380-500~610-650 (Red - Deep Red)(Predicted to be high)

Note: The data for this compound are predicted based on the trends observed for analogous ligands with increasing π-conjugation.

Photophysical Properties of this compound Metal Complexes

The integration of this compound and its derivatives as ligands in metal complexes gives rise to a class of materials with significant photophysical properties. These properties, particularly their luminescence, are of great interest for applications in fields such as organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. The electronic characteristics of the this compound ligand, combined with the nature of the central metal ion, allow for the fine-tuning of the resulting complex's absorption and emission behavior.

Tunable Emission Wavelengths and Quantum Yields in Complexes

A key feature of metal complexes incorporating benzoquinoline-type ligands is the ability to tune their emission wavelengths across the visible spectrum. This tunability is achieved by modifying the electronic properties of the ligands or by changing the central metal ion. For instance, the emission color and photoluminescence quantum yields (PLQY) of platinum(II) complexes can be significantly altered by the choice of cyclometalated and ancillary ligands. acs.org

The introduction of different substituents on the ligand framework can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing the energy of the emitted photon. Research on related platinum(II) complexes demonstrates that molecular geometry and ligand choice have a distinct impact on phosphorescence. For example, one platinum complex can be a bright phosphorescent emitter with an emission wavelength (λem) of 490 nm and a quantum yield (Φ) of 66%, while a structurally similar complex may be only weakly emissive, with a λem of 567 nm and a Φ of 0.05%. researchgate.net Theoretical studies on Pt(II) complexes with benzoquinoline (bzq) ligands have shown that many are promising candidates for efficient green emitters in OLEDs, with predicted high phosphorescent quantum yields (Φ > 30%). nih.gov

Similarly, iridium(III) complexes featuring benzimidazole-quinoline hybrid ligands have shown tunable emissions, yielding orange and green emitters depending on the specific ancillary ligand used. scispace.com These complexes can be highly emissive, with quantum yields increasing significantly in the absence of oxygen, indicating their phosphorescent nature. scispace.com For example, the quantum yield of one such Ir(III) complex increased from 0.12 in the presence of oxygen to 0.26 upon its removal. scispace.com The emission properties are also influenced by the solvent and the physical state. In dilute solutions, complexes often exhibit monomer emission, while in the solid state or concentrated solutions, aggregation can lead to different emission characteristics. acs.org

Below is a table summarizing the photophysical properties of representative metal complexes containing quinoline-type ligands, illustrating the achievable tunability.

Complex TypeEmission Wavelength (λem)Quantum Yield (Φ)ColorNotes
Platinum(II) Complex 1490 nm66%Blue-GreenBright phosphorescent emitter. researchgate.net
Platinum(II) Complex 2567 nm0.05%Yellow-GreenWeakly emissive. researchgate.net
Platinum(II)-pbt Complex~540 nm11-14%Yellow-GreenMonomer emission in THF solution. acs.org
Iridium(III) Complex 1604 nm0.12 (aerated), 0.26 (deaerated)OrangePhosphorescent character. scispace.com
Iridium(III) Complex 2486, 513 nm0.08 (aerated), 0.38 (deaerated)GreenEmission has more ³LC character. scispace.com

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

The luminescence in this compound metal complexes typically originates from the decay of an excited state. The nature of this excited state is crucial in determining the photophysical properties. The most common emissive states in these types of complexes are of Metal-to-Ligand Charge Transfer (MLCT) or Ligand-Centered (LC) character, often with mixing between them. acs.org

In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. This is a common pathway in complexes with d-block metals like platinum(II), iridium(III), and ruthenium(II). acs.orgrsc.org The energy of this transition, and thus the emission color, is sensitive to the oxidation state of the metal, the nature of the ligand, and the solvent environment. In some dinuclear platinum(II) complexes, Metal-Metal-to-Ligand Charge Transfer (MMLCT) excited states can also occur, arising from d⁸-d⁸ metal-metal interactions. nih.gov These MMLCT states can lead to emission in the far-red region of the spectrum (> 700 nm) with high quantum yields. nih.gov

Ligand-Centered (LC) transitions involve the excitation of an electron from a π orbital to a π* orbital, both located on the same ligand. These transitions are similar to those observed in the free organic ligand. In metal complexes, the heavy metal atom facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Due to spin-orbit coupling, the spin-forbidden phosphorescence from the T₁ state becomes more probable, leading to long-lived emission. acs.org

Electroluminescence Mechanisms in Metal-Organic Light Emitters

Metal complexes of this compound and related structures are highly valuable as emitters in Organic Light-Emitting Diodes (OLEDs). In an OLED, electroluminescence is generated through a series of steps initiated by the application of an external voltage.

The fundamental mechanism involves:

Charge Injection: Electrons are injected from the cathode and holes are injected from the anode into the organic layers of the device.

Charge Transport: These charge carriers move through the electron-transport layer (ETL) and hole-transport layer (HTL), respectively.

Exciton Formation: Electrons and holes meet in the emissive layer (EML) and recombine to form excitons, which are bound electron-hole pairs. Statistically, 25% of these excitons are in a singlet state and 75% are in a triplet state.

Radiative Decay: The excitons then decay radiatively to the ground state, emitting light. The use of heavy metal complexes is advantageous because their strong spin-orbit coupling allows the harvesting of both singlet and triplet excitons (phosphorescence), potentially leading to internal quantum efficiencies of up to 100%.

Derivatives of benzo[g]quinoline have been successfully used as the emitting material in multilayered OLEDs. nih.govresearchgate.net For example, a device using 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline as the emitter exhibited efficient green emission with a luminous efficiency of 3.58 cd/A, a power efficiency of 1.11 lm/W, and an external quantum efficiency of 1.08% at a current density of 20 mA/cm². nih.govresearchgate.net The electroluminescence mechanism in such devices can sometimes involve the formation of "electroplexes," which are excited-state complexes formed between the emitter and an adjacent material at the interface, leading to unexpected emission characteristics. nih.govresearchgate.net The energy levels of the HOMO and LUMO of the complex are critical for efficient charge injection and confinement within the emissive layer, which are key factors for high-performance OLEDs. nih.gov

Catalytic Applications of this compound-Based Metal Catalysts

While renowned for their photophysical properties, metal complexes featuring benzoquinoline-based ligands also exhibit significant potential in catalysis. The rigid structure and specific coordination geometry imposed by the this compound ligand can stabilize the metal center in various oxidation states, making these complexes suitable for mediating a range of organic transformations. The electronic properties of the ligand can be tuned to modulate the reactivity of the metal catalyst.

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly categorized into homogeneous and heterogeneous systems, and complexes based on benzoquinoline ligands have found application in both.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often allows for high selectivity and activity under mild reaction conditions because the active sites of the molecular catalyst are readily accessible. Metal complexes with ligands similar to this compound, such as benzo[h]quinoline, have been used to create ruthenium and osmium catalysts for the transfer hydrogenation of ketones. dntb.gov.ua Similarly, nickel-based molecular catalysts have been developed for the synthesis of quinolines and quinoxalines through dehydrogenative coupling reactions at mild temperatures. nih.gov These systems benefit from being well-defined at a molecular level, which facilitates mechanistic studies. nih.gov A tungsten-based pre-catalyst has also been reported for the homogeneous pressure hydrogenation of quinolines. researchgate.net

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase). The main advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recycling and reuse. While molecular complexes are typically used in homogeneous systems, they can be immobilized on solid supports to create heterogeneous catalysts. This approach aims to combine the high selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. chemistryworld.com For example, metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have been developed for quinoline synthesis via the Friedländer reaction, demonstrating high efficiency and recyclability. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For reactions involving metal complexes, these cycles typically involve a series of elementary steps where the metal center's oxidation state and coordination sphere change.

A representative catalytic cycle, such as one for C-H bond functionalization directed by a related aminoquinoline auxiliary, often involves the following key steps: nih.gov

C-H Activation: The substrate coordinates to the metal center, and the catalyst cleaves a C-H bond, often forming a metallacyclic intermediate. This is frequently the rate-determining step.

Migratory Insertion/Coordination: The second reactant (e.g., an alkyne or alkene) coordinates to the metal center and subsequently inserts into the metal-carbon bond. nih.gov

Reductive Elimination: This is the final product-forming step, where a new C-C or C-heteroatom bond is formed, and the product is released from the coordination sphere of the metal.

Catalyst Regeneration: The metal center is returned to its initial state, ready to begin another catalytic cycle.

Mechanistic studies have shown that the specific pathway can vary depending on the metal and the reactants. For instance, in some cobalt-catalyzed reactions, annulation with alkynes may proceed via a Co(I)/Co(III) cycle, whereas functionalization with alkenes could involve a formal Co(IV) species and oxidatively induced reductive elimination. nih.gov The isolation and characterization of organometallic intermediates provide crucial evidence for proposed catalytic cycles. nih.gov In gold-catalyzed reactions, the metal often acts as a carbophilic Lewis acid to activate unsaturated bonds, proceeding through complex cationic intermediates that are stabilized by the ligand. nih.gov

Applications of 2 Phenylbenzo G Quinoline in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Quinoline (B57606) derivatives are an important class of heterocyclic compounds widely utilized in the OLED market due to their excellent electron transport and optoelectronic properties. oled-intermediates.com They are frequently employed in both the light-emitting layer and the charge transport layer of OLED devices. oled-intermediates.com

Derivatives of benzo[g]quinoline have been successfully synthesized and utilized as emitter components in multilayered OLEDs. nih.gov These materials serve as efficient luminescent sources, particularly for green and blue light emission, demonstrating high luminescence efficiency and stability. oled-intermediates.com In one study, researchers synthesized two fluorescent benzo[g]quinoline derivatives via the Friedländer synthesis method for use as emitting materials. nih.govingentaconnect.comresearchgate.net An OLED device incorporating 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline as the emitting material exhibited noteworthy performance. nih.govingentaconnect.comresearchgate.net The device achieved a luminous efficiency of 3.58 cd/A, a power efficiency of 1.11 lm/W, and an external quantum efficiency of 1.08% at a current density of 20 mA/cm². nih.govingentaconnect.comresearchgate.net

Table 1: Performance Metrics of an OLED with a 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline Emitter Data sourced from studies on benzo[g]quinoline derivatives in electroluminescent devices. nih.govingentaconnect.comresearchgate.net

Performance MetricValueConditions
Luminous Efficiency3.58 cd/A20 mA/cm²
Power Efficiency1.11 lm/W20 mA/cm²
External Quantum Efficiency1.08%20 mA/cm²
CIE Coordinates(0.36, 0.56)at 1,000 cd/m²

An interesting phenomenon observed in multilayered OLEDs that use benzo[g]quinoline derivatives as emitters is the formation of electroplexes. nih.govresearchgate.net An electroplex is an excited-state complex formed between an electron-donating and an electron-accepting molecule at the interface of two different organic layers under an electric field, which can lead to unexpected emission characteristics. In devices using these benzo[g]quinoline derivatives, emissions from such electroplexes were detected, indicating interfacial interactions that influence the device's electroluminescent properties. nih.govresearchgate.net This highlights the role of the material in charge transfer dynamics at the interfaces within the OLED structure, a critical factor in device efficiency and color purity.

Fluorescent Probes and Chemosensors for Molecular Recognition

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for developing molecular probes and chemosensors. crimsonpublishers.com These sensors are designed to detect specific ions or molecules through changes in their fluorescence emission or intensity. crimsonpublishers.com Quinoline-based probes are widely explored due to their favorable biological, photophysical, and pharmacological properties. crimsonpublishers.comcrimsonpublishers.com

Derivatives of the quinoline core are highly effective in designing chemosensors for both cations and anions. nih.govnanobioletters.com The design strategy often involves incorporating a specific binding site into the quinoline structure that can selectively interact with the target analyte.

For anion sensing, the design often relies on creating a receptor with N-H proton donor groups that can form hydrogen bonds with anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov This interaction perturbs the electronic properties of the quinoline fluorophore, leading to a detectable colorimetric or fluorescent response. Thiosemicarbazone-based quinoline derivatives, for instance, have been shown to act as "naked-eye" sensors, changing color from colorless to yellow upon binding with fluoride or cyanide ions, with a response time as fast as two seconds. nih.gov

For cation detection, the quinoline moiety is functionalized with chelating groups that can selectively bind to metal ions such as Zinc (Zn²⁺) and Cadmium (Cd²⁺). nih.govrsc.org A two-photon fluorescent probe based on a quinoline derivative, named QZn, was designed for the real-time monitoring of intracellular free Zn²⁺. nih.gov This probe exhibited a significant fluorescence enhancement upon binding to Zn²⁺ and had an exceptionally low detection limit of 15.1 pM. nih.gov Similarly, another novel quinoline-based two-photon probe, APQ, was developed for detecting Cd²⁺, showing high selectivity for Cd²⁺ over other ions, including Zn²⁺. rsc.org

Fluorescent probes derived from quinoline are powerful tools for bioimaging, a non-invasive technique for diagnosing diseases and studying cellular processes. crimsonpublishers.comcrimsonpublishers.com These probes are used for cellular staining, tracking specific biomolecules, and detecting analytes within living organisms. crimsonpublishers.com Quinoline-based probes can be engineered to target specific organelles, such as lysosomes, or to detect reactive oxygen species, which is important for understanding inflammation and cellular apoptosis. researchgate.net

Multi-photon fluorescence probes are particularly advantageous as they allow for deeper tissue penetration, produce less autofluorescence, and have lower phototoxicity, making them ideal for imaging in living cells and tissues. crimsonpublishers.comresearchgate.net Probes based on the quinoline scaffold have been successfully used for imaging lipid droplets in living cells and for differentiating between normal and cancerous cells. crimsonpublishers.com The development of these advanced probes aids in the early diagnosis of conditions like cancer and neurodegenerative diseases. crimsonpublishers.comcrimsonpublishers.com

Organic Semiconductors and Optoelectronic Devices

Organic semiconductors that combine high charge carrier mobility with efficient solid-state fluorescence are in great demand for creating advanced optoelectronic devices like organic light-emitting transistors (OLETs) and electrically powered organic lasers. rsc.org The 2-phenylbenzo[g]quinoline framework and its close analogs are promising candidates for these multifunctional applications. rsc.org

A study on a closely related compound, a 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative, demonstrated its potential as a high-performance organic semiconductor. rsc.org This material exhibited favorable aggregation-induced emission enhancement, with a photoluminescence quantum yield of 22.1% in solid powders. rsc.org Furthermore, organic field-effect transistors (OFETs) fabricated from single crystals and thin films of this material showed respectable hole mobility values of 2.58 × 10⁻² cm² V⁻¹ s⁻¹ and 5.7 × 10⁻³ cm² V⁻¹ s⁻¹, respectively. rsc.org These results indicate that the core structure is a promising platform for building multifunctional organic optoelectronic components. Phenylquinoline derivatives have also been investigated as efficient interfacial layer materials to improve the performance of organic electronic devices. researchgate.net

Supramolecular Assemblies and Host-Guest Systems

The ability of this compound and its derivatives to form ordered structures through self-assembly is a key area of research. These assemblies are governed by a delicate balance of intermolecular forces, leading to materials with unique photophysical and electronic properties. Furthermore, the defined shape and electronic nature of the this compound scaffold allow it to act as either a host or a guest in molecular recognition events, forming specific complexes with complementary molecules.

Supramolecular Self-Assembly Driven by Non-Covalent Interactions

The planar and aromatic nature of the benzo[g]quinoline core, combined with the appended phenyl group, provides a large surface area for significant π-π stacking interactions. These interactions are a primary driving force in the self-assembly of this compound molecules, leading to the formation of one-dimensional, two-dimensional, or three-dimensional supramolecular structures. The arrangement of the molecules within these assemblies, such as the degree of overlap and the distance between the aromatic planes, dictates the electronic coupling and, consequently, the material's properties.

The presence of the nitrogen atom in the quinoline ring system can also lead to the formation of hydrogen bonds, particularly in the presence of suitable donor groups, further directing the self-assembly process. The interplay of these various non-covalent interactions allows for the fine-tuning of the resulting supramolecular structures and their properties.

Role in Host-Guest Chemistry

The defined molecular architecture and electronic characteristics of benzo[g]quinoline derivatives enable them to participate in host-guest chemistry, acting as either a host to encapsulate smaller guest molecules or as a guest that binds within the cavity of a larger host molecule.

As a guest, the planar aromatic surface of this compound can interact favorably with the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. The inclusion of aza-PAHs within these host cavities is often driven by a combination of hydrophobic effects and van der Waals interactions. For example, studies on the inclusion complexes of other aza-aromatic compounds, like 2-phenyl-benzo[d]1,3-oxazine-4-one with β-cyclodextrin, have demonstrated the successful encapsulation of the aromatic guest within the host's hydrophobic cavity. researchgate.net This encapsulation can modify the photophysical properties of the guest molecule and enhance its solubility in different media.

Conversely, appropriately functionalized this compound derivatives can act as hosts for specific guests. The benzo[g]quinoline framework can be incorporated into larger molecular architectures to create defined binding pockets. A notable example of a related system involves benzo(h)quinoline derivatives designed to act as binding agents for G-quadruplex DNA. chemspider.com In this context, the benzoquinoline derivative acts as a "guest" binding to the G-quadruplex "host." Research has shown that certain 2- and 3-carboxy-benzo[h]quinolines can bind to G-quadruplexes with association constants (K_a) in the range of 3 x 10^5 M⁻¹, demonstrating a significant affinity and selectivity for the DNA structure over duplex DNA. chemspider.com This highlights the potential for designing this compound-based systems for specific molecular recognition applications.

The following table summarizes key non-covalent interactions and binding parameters found in studies of benzoquinoline derivatives and related aza-PAH systems, illustrating the principles of their involvement in supramolecular assemblies and host-guest systems.

SystemInteraction/Binding ParameterValue/ObservationSignificance
2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinolineIntermolecular InteractionC—H⋯π interactions stabilize the crystal packing. nih.govDemonstrates the role of weak non-covalent interactions in the solid-state assembly of benzoquinoline derivatives.
2- and 3-carboxy-benzo(h)quinolines with G-quadruplex DNAAssociation Constant (K_a)~3 x 10^5 M⁻¹ chemspider.comIllustrates the potential of benzoquinoline scaffolds in host-guest recognition with biologically relevant targets.
2-(4-chlorophenyl)benzo[g]quinoxaline with Topoisomerase IIInteraction TypeObserved π–π interaction with the target protein. nih.govIndicates the ability of the benzo[g]quinoxaline (B1338093) core, similar to benzo[g]quinoline, to engage in π-stacking within a biological host environment.
2-phenyl-benzo[d]1,3-oxazine-4-one with β-CyclodextrinComplex FormationFormation of a 1:1 inclusion complex. researchgate.netProvides a model for the encapsulation of phenyl-substituted aza-aromatics within a macrocyclic host.

Future Research Directions and Concluding Perspectives

Rational Design of Next-Generation 2-Phenylbenzo[g]quinoline Derivatives

The future of this compound chemistry lies in the rational design of new derivatives with precisely tailored properties. This approach moves beyond serendipitous discovery to a more predictive and function-oriented synthesis. By systematically modifying the peripheral chemistry of the this compound core, researchers can fine-tune its electronic, optical, and biological characteristics.

Key strategies will involve establishing detailed Structure-Property Relationships (SPRs). For instance, in the context of materials science, the introduction of electron-donating or electron-withdrawing groups at specific positions on the phenyl ring or the benzoquinoline nucleus can significantly alter the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, influences the emission color and quantum efficiency of organic light-emitting diodes (OLEDs) incorporating these materials. Research on related 2-arylquinolines has demonstrated a clear correlation between lipophilicity and cytotoxic effects, a principle that can be applied to design new bioactive agents. rsc.org

Future design principles will focus on:

Tuning Optoelectronic Properties: Systematically altering substituents to shift emission wavelengths across the visible spectrum (from blue to red) for full-color display applications.

Enhancing Charge Transport: Designing derivatives with improved molecular packing and orbital overlap to facilitate better electron and hole mobility in electronic devices.

Improving Biological Specificity: Modifying the scaffold to enhance binding affinity and selectivity towards specific biological targets, drawing inspiration from quantitative structure-activity relationship (QSAR) studies on similar heterocyclic systems. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

A powerful synergy between computational chemistry and experimental synthesis will accelerate the discovery of new this compound derivatives. In silico methods provide profound insights into molecular properties before a single gram of material is synthesized, enabling a more efficient and targeted research workflow.

Computational Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the geometric and electronic structures of ground and excited states. nih.gov These calculations can accurately forecast key parameters such as HOMO-LUMO energy gaps, absorption and emission spectra, and charge distribution. This predictive power allows for the virtual screening of dozens of potential candidate molecules, identifying those with the most promising characteristics for a specific application.

Experimental Validation: The computationally designed targets will then be synthesized and subjected to rigorous experimental characterization. This includes standard structural confirmation via Nuclear Magnetic Resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction. mdpi.com Crucially, detailed photophysical measurements (e.g., UV-Vis absorption, photoluminescence spectroscopy, and lifetime analysis) are performed to validate the theoretical predictions and provide essential feedback to refine the computational models. This iterative cycle of prediction, synthesis, and validation is key to developing a deep understanding of the structure-property landscape. researchgate.net

Computational MethodPredicted ParameterExperimental Validation Technique
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO energiesX-ray Crystallography, Cyclic Voltammetry
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, Emission wavelengthsUV-Vis Spectroscopy, Photoluminescence Spectroscopy
Molecular Dynamics (MD)Molecular packing in solid state, Conformational analysisPowder X-ray Diffraction (PXRD)

Exploration of Novel Catalytic and Materials Applications

While the application of this compound derivatives in OLEDs is an established area of research, significant opportunities exist in other domains, particularly catalysis and advanced functional materials.

Materials Science: The proven utility of benzo[g]quinoline derivatives as emitters in OLEDs serves as a strong foundation for future work. nih.gov Research on 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline has demonstrated its potential as an efficient emitting material. nih.govresearchgate.net Future efforts will likely target the development of stable, deep-blue emitters, which remain a significant challenge in OLED technology. Furthermore, the rigid, planar structure of the benzo[g]quinoline core makes it an attractive candidate for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

DerivativeApplicationPerformance MetricEfficiency
2-(naphthalen-3-yl)-4-phenylbenzo[g]quinolineOLED EmitterLuminous Efficiency3.58 cd/A
2-(naphthalen-3-yl)-4-phenylbenzo[g]quinolineOLED EmitterPower Efficiency1.11 lm/W
2-(naphthalen-3-yl)-4-phenylbenzo[g]quinolineOLED EmitterExternal Quantum Efficiency1.08%

Data from a device using the specified compound as an emitting material. nih.gov

Catalysis: The nitrogen atom embedded in the aromatic system makes this compound an excellent candidate for use as a ligand in transition metal catalysis. The related benzo[h]quinoline (B1196314) scaffold has been successfully incorporated into pincer-type ligands for ruthenium and osmium complexes used in transfer hydrogenation reactions. By analogy, derivatives of this compound could be designed to coordinate with various metals (e.g., iridium, platinum, palladium), creating novel catalysts for a wide range of organic transformations, including C-H activation, cross-coupling reactions, and asymmetric synthesis.

Development of Sustainable Synthetic Routes

Future research must prioritize the development of environmentally benign and efficient methods for synthesizing the this compound core. While the classic Friedländer annulation is effective, it often relies on harsh conditions, such as high temperatures and the use of strong acids or bases, which are not ideal from a green chemistry perspective. nih.gov

The advancement of sustainable synthetic protocols will focus on several key areas:

Greener Solvents and Conditions: Replacing traditional organic solvents with water or other environmentally friendly alternatives. Catalyst-free approaches conducted in water have shown promise for quinoline (B57606) synthesis. organic-chemistry.org

Advanced Catalysis: Employing modern catalytic systems such as reusable solid acid catalysts, metal-organic frameworks (MOFs), or nanocatalysts to improve reaction rates and selectivity under milder conditions. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Electrochemical Methods: Exploring electrosynthesis as a reagent-free and highly efficient method. Electrochemically assisted Friedländer reactions represent a cutting-edge, sustainable approach to quinoline synthesis that operates under mild conditions with high atom economy. rsc.orgresearchgate.net

By embracing these principles, the synthesis of next-generation this compound derivatives can become not only more innovative but also more aligned with the global need for sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 2-Phenylbenzo[G]quinoline, and how is structural purity validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation or Friedländer-type reactions, with purity confirmed via NMR and HPLC. For isomer-specific derivatives, dynamic structural transitions (e.g., cyclotransformation between 4-(N,N-dimethylaminophenyl)-2-phenylbenzo[g]quinoline and 1-(4-N,N-dimethylaminophenyl)-3-phenylbenzo[f]quinoline) require kinetic monitoring using time-resolved UV-Vis spectroscopy or HPLC to track isomer ratios. Reversibility of these transitions suggests equilibrium conditions must be controlled during synthesis .

Q. What biological screening protocols are recommended for preliminary evaluation of this compound derivatives?

  • Methodological Answer : Initial pharmacological screening should focus on receptor binding assays (e.g., dopamine D2/D3 receptors) using radioligand displacement studies. Conformationally constrained derivatives, such as octahydrobenzo[g]quinoline hybrids, exhibit enhanced affinity due to structural rigidity. Competitive binding assays with [³H]spiperone or [³H]raclopride are standard for quantifying receptor interactions .

Advanced Research Questions

Q. How do structural isomerization dynamics influence the functional stability of this compound derivatives?

  • Methodological Answer : Isomerization pathways (e.g., cyclotransformation) can be studied via time-dependent concentration profiling using HPLC coupled with mass spectrometry. Evidence of mirror-symmetric concentration trends in isomeric forms indicates reversible equilibrium. Computational modeling (DFT or MD simulations) is critical to identify transition states and activation energies, ensuring stability in pharmacological applications .

Q. What experimental designs optimize the analysis of this compound degradation under varying environmental conditions?

  • Methodological Answer : Membrane Aerated Biofilm Reactors (MABRs) with controlled hydraulic retention time (HRT) and recirculation rates are effective for studying aerobic biodegradation. Key parameters include:

  • Operational Load : Stepwise increases from 2.4 to 6.9 g/(m²·d) to assess efficiency thresholds.
  • Statistical Tools : Principal Coordinates Analysis (PCoA) and redundancy analysis (RDA) correlate microbial community shifts with degradation rates. Spearman correlation matrices identify functional genes (e.g., nahAc for aromatic degradation) linked to performance .

Q. How does conformational constraint in benzo[g]quinoline derivatives affect dopamine receptor binding affinity?

  • Methodological Answer : SAR studies demonstrate that trans-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hybrids exhibit higher D2/D3 affinity than benzo[g]quinoline analogs. Pharmacophore modeling (e.g., hydrophobic cores, hydrogen-bond acceptors) derived from constrained structures validates the role of piperazine moieties in enhancing binding. Molecular docking and free-energy perturbation (FEP) calculations refine predictive models .

Q. What bioinformatic frameworks are essential for interpreting multi-omics data in biodegradation studies?

  • Methodological Answer : Metagenomic sequencing paired with the Majorbio I-Sanger Cloud Platform enables functional gene annotation (KEGG, COG). Network analysis in R (using "psych" and "pheatmap" packages) identifies keystone taxa (e.g., Pseudomonas, Rhodococcus) linked to quinoline degradation. ANOVA and post-hoc Tukey tests validate statistical significance of operational variables (e.g., HRT, recirculation) .

Data Contradictions and Resolution

  • Isomerization Reversibility : Evidence of reversible cyclotransformation contrasts with static structural assumptions in some pharmacological studies. Resolution requires context-specific validation: isomer ratios must be quantified during bioactivity assays to confirm dominant active forms.
  • Degradation Efficiency : MABR studies show quinoline degradation efficiency drops from 91% to 64% when recirculation is halted . This highlights the need for process optimization in environmental applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.